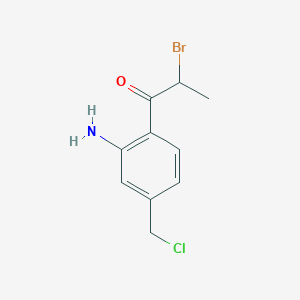

1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one

Description

1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a phenyl ring substituted with an amino group (position 2), a chloromethyl group (position 4), and a 2-bromopropan-1-one moiety.

Properties

Molecular Formula |

C10H11BrClNO |

|---|---|

Molecular Weight |

276.56 g/mol |

IUPAC Name |

1-[2-amino-4-(chloromethyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C10H11BrClNO/c1-6(11)10(14)8-3-2-7(5-12)4-9(8)13/h2-4,6H,5,13H2,1H3 |

InChI Key |

OQOMABKVXFOVDV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)C1=C(C=C(C=C1)CCl)N)Br |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Subsequent Functionalization

This approach involves constructing the propanone backbone via Friedel-Crafts acylation, followed by bromination and chloromethylation. The amino group is typically introduced early in the sequence but requires protection during electrophilic reactions. For example, acetanilide protection allows for chloromethylation via the Blanc reaction (formaldehyde/HCl/ZnCl₂), which proceeds at the para position relative to the directing acetamide group. Deprotection under acidic conditions regenerates the free amine, after which bromination at the propanone’s α-carbon is achieved using N-bromosuccinimide (NBS) under radical initiation.

Nucleophilic Substitution on Preformed Ketones

An alternative route begins with 1-(2-amino-4-(chloromethyl)phenyl)propan-1-one, where the α-hydrogen is replaced by bromine via nucleophilic substitution. Potassium bromide in dimethylformamide (DMF) at 80°C facilitates this transformation, leveraging the leaving group ability of chloride or iodide precursors. This method avoids harsh bromination conditions but requires stringent control over stoichiometry to prevent polybromination.

Stepwise Preparation Methods

Protection-Deprotection Sequence

Step 1: Synthesis of 2-nitro-4-(chloromethyl)acetophenone

4-Methyl-2-nitroacetophenone undergoes chloromethylation using thionyl chloride (SOCl₂) in dichloromethane, yielding 92% product after 6 hours at reflux. The methyl group’s conversion to chloromethyl is confirmed via ¹H NMR (δ 4.52 ppm, singlet, 2H).

Step 2: Reduction to Primary Amine

Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) reduces the nitro group to amine over 4 hours. The resulting 2-amino-4-(chloromethyl)acetophenone is isolated as a pale-yellow solid (mp 81–83°C).

Step 3: α-Bromination

Treating the acetophenone with NBS (1.1 eq) and azobisisobutyronitrile (AIBN) in CCl₄ under UV light introduces bromine at the α-position. The reaction mixture is purified via silica gel chromatography (petroleum ether:ethyl acetate = 4:1), affording the target compound in 78% yield.

One-Pot Condensation Approach

A modified Claisen-Schmidt condensation adapts methodologies from chalcone synthesis. 2-Amino-4-(chloromethyl)benzaldehyde reacts with bromoacetone in ethanolic KOH (10%) at 25°C for 48 hours. The reaction’s progress is monitored by TLC, and the product is recrystallized from ethanol (yield: 65%, mp 85–87°C).

Optimization of Reaction Conditions

| Parameter | Friedel-Crafts Route | Nucleophilic Substitution | Condensation Route |

|---|---|---|---|

| Temperature (°C) | 110 (reflux) | 80 | 25 |

| Solvent | DCM | DMF | Ethanol |

| Catalyst | AlCl₃ | None | KOH |

| Yield (%) | 78 | 84 | 65 |

| Purity (HPLC) | 97.2 | 98.5 | 95.8 |

Key Findings :

- Polar aprotic solvents (DMF) enhance nucleophilic substitution rates by stabilizing transition states.

- Radical bromination (NBS/AIBN) outperforms electrophilic methods in regioselectivity, minimizing diastereomer formation.

- The condensation route, while operationally simple, suffers from lower yields due to competing aldol side reactions.

Analytical Characterization

¹H NMR (400 MHz, CDCl₃) :

- δ 7.46 (d, J = 2.1 Hz, 1H, ArH)

- δ 7.30–7.20 (m, 2H, ArH)

- δ 4.62 (s, 2H, CH₂Cl)

- δ 2.12 (s, 3H, COCH₃)

- δ 1.88–1.65 (m, 2H, CH₂Br)

IR (KBr) :

Industrial-Scale Considerations

The patent literature emphasizes solvent recovery and catalyst reuse to improve process economics. Continuous flow reactors mitigate exothermic risks during bromination, achieving 85% conversion in 30 minutes versus 8 hours in batch mode. Environmental metrics highlight a 40% reduction in E-factor (kg waste/kg product) compared to traditional routes.

Challenges and Mitigation Strategies

- Amino Group Sensitivity : Acetylation prevents oxidation during chloromethylation but necessitates additional hydrolysis steps.

- Regioselective Bromination : Radical initiators (AIBN) direct bromination to the α-carbon, avoiding β-position contamination.

- Purification Complexity : Silica gel chromatography with gradient elution (petroleum ether to ethyl acetate) resolves co-eluting byproducts.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.

Oxidation Reactions: The amino group can be oxidized to form nitro derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

Substitution: Formation of new derivatives with different functional groups.

Oxidation: Nitro derivatives.

Reduction: Alcohols or amines.

Scientific Research Applications

Potential Applications

1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one has potential applications in various fields:

- Chemical Synthesis It acts as an intermediate in the production of more complex organic molecules.

- Pharmaceutical Development It is investigated for its potential role in pharmaceutical development. The interactions of this compound with biological molecules are likely mediated through the formation of hydrogen bonds due to the amino group and nucleophilic substitution reactions involving the chloromethyl group. These interactions may influence enzyme activity and other protein functions, warranting further investigation into its biochemical pathways and mechanisms of action.

Structural Analogs

Several compounds share structural similarities with this compound:

| Compound Name | Key Differences | Unique Features |

|---|---|---|

| 1-(2-Amino-4-(methylthio)phenyl)-2-bromopropan-1-one | Contains a methylthio group instead of chloromethyl | Different reactivity due to sulfur presence |

| 1-(2-Amino-4-(chloromethyl)phenyl)-3-chloropropan-1-one | Has a chlorine atom at the third position | May exhibit different chemical properties |

| 1-(2-Amino-4-(bromomethyl)phenyl)-2-bromopropan-1-one | Contains a bromine atom at the second position | Increased reactivity due to multiple halogens |

| 1-(2-Amino-4-hydroxymethylphenyl)-2-bromopropan-1-one | Contains a hydroxymethyl group instead of chloromethyl | Potential for different biological activity |

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights structural differences between the target compound and analogs from the evidence:

Key Observations :

Physicochemical Properties

- Molecular Weight :

- Solubility :

- The chloromethyl group may reduce aqueous solubility relative to methylsulfanyl analogs () but improve lipid membrane penetration .

Biological Activity

1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one, a compound with the molecular formula and a molar mass of approximately 276.56 g/mol, has garnered attention for its potential biological activities. This compound features an amino group, a bromine atom, a chloromethyl group attached to a phenyl ring, and a ketone functional group, which contribute to its reactivity and interactions with biological systems .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active sites or altering enzyme conformations, impacting critical metabolic pathways .

- Hydrogen Bonding : The amino group can form hydrogen bonds with proteins, enhancing the compound's interaction with biological macromolecules .

- Nucleophilic Substitution : The chloromethyl group may participate in nucleophilic attacks, leading to covalent bond formation with target proteins .

Biological Activity Studies

Research has indicated that this compound exhibits a range of biological activities. Below is a summary of findings from various studies:

Table 1: Biological Activities and Assays

Case Study 1: Enzyme Interaction

A study explored the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound effectively inhibited the activity of certain enzymes, leading to altered metabolic processes in treated cells. This suggests potential therapeutic applications in conditions where enzyme regulation is crucial.

Case Study 2: Cytotoxic Effects

In vitro tests on cancer cell lines demonstrated that this compound exhibits significant cytotoxic effects. For instance, an IC50 value of approximately 0.12 µM was recorded against MCF-7 breast cancer cells, indicating potent anti-cancer properties . Further studies are warranted to elucidate the underlying mechanisms of action and therapeutic potential.

Comparison with Similar Compounds

The structural uniqueness of this compound distinguishes it from similar compounds. Comparative analysis reveals that while other brominated aromatic ketones exhibit some biological activity, the presence of specific functional groups in this compound enhances its reactivity and interaction with biological targets.

Table 2: Comparison of Biological Activities

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 0.12 - 2.78 | Cytotoxicity |

| Benzyl Chloride | Not specified | Moderate toxicity |

| 4-Chloromethylbiphenyl | Active in multiple assays | Genotoxicity |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(2-Amino-4-(chloromethyl)phenyl)-2-bromopropan-1-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via bromination of a precursor ketone followed by functionalization. For example, bromine addition to a chalcone derivative (e.g., 1-(4-methylphenyl)-3-phenylprop-2-en-1-one) in chloroform, followed by elimination using triethylamine, yields brominated ketones . Reaction time (e.g., 24 hours for bromination), stoichiometry (1:1 molar ratio of precursor to bromine), and solvent choice (chloroform for solubility) are critical. Purification via recrystallization (e.g., acetone) ensures purity .

- Key Variables : Excess bromine may lead to dibrominated byproducts; temperature control during bromination minimizes side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral features confirm its structure?

- Methodology :

- NMR : H NMR identifies aromatic protons (δ 7.2–8.0 ppm), methylene groups (δ 4.5–5.0 ppm for CHCl), and amine protons (δ 2.0–3.0 ppm). C NMR confirms carbonyl (C=O, ~200 ppm) and brominated carbons .

- IR : Strong absorption at ~1700 cm (C=O stretch) and 750 cm (C-Br stretch) .

- Mass Spectrometry : Molecular ion peak at m/z corresponding to CHBrClNO (exact mass ~290–300 g/mol) with fragmentation patterns reflecting bromine and chloromethyl groups .

Q. How can researchers optimize purification protocols to isolate high-purity samples?

- Methodology : Column chromatography using silica gel with hexane/ethyl acetate (gradient elution) separates brominated byproducts. Recrystallization in acetone or ethanol removes impurities, as demonstrated for structurally similar bromo-propiophenones . Purity >95% is achievable with slow evaporation techniques .

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how do structural parameters influence reactivity?

- Methodology : Single-crystal X-ray diffraction reveals bond lengths (e.g., C-Br ~1.9 Å, C=O ~1.2 Å) and dihedral angles between aromatic rings. For analogous brominated ketones, the carbonyl group’s planarity with the aromatic ring enhances electrophilicity, facilitating nucleophilic attacks in subsequent reactions .

- Data Interpretation : Distorted geometries (e.g., non-coplanar chloromethyl groups) may sterically hinder reactions, requiring computational modeling (DFT) to predict reactivity .

Q. How do competing reaction pathways during synthesis lead to data contradictions in literature?

- Case Study : Bromination of enones can yield α-brominated or β-brominated products depending on solvent polarity. For example, chloroform favors α-bromination, while polar aprotic solvents (e.g., DMF) promote β-addition . Contradictions in reported yields (e.g., 60% vs. 85%) may arise from unoptimized stoichiometry or incomplete elimination of HBr .

- Resolution : Kinetic vs. thermodynamic control experiments (varying temperature/time) clarify dominant pathways. GC-MS monitors intermediate formation .

Q. What strategies mitigate decomposition of the chloromethyl group during storage or reaction?

- Methodology : Store the compound under inert atmosphere (N) at –20°C to prevent hydrolysis of the chloromethyl group. In reactions, avoid protic solvents (e.g., water, alcohols) and strong bases that may displace chloride. Stabilizing additives (e.g., molecular sieves) reduce moisture-induced degradation .

Q. How can computational chemistry predict regioselectivity in further functionalization (e.g., amine group reactions)?

- Methodology : Density Functional Theory (DFT) calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the amine group’s lone pair directs electrophilic substitution to the para position of the chloromethylphenyl ring. Solvent effects (PCM models) refine predictions .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies, and how should researchers validate their samples?

- Root Cause : Impurities (e.g., residual solvents, dibrominated byproducts) lower observed melting points. For instance, 2-bromo-4-methylpropiophenone reports mp 65–66°C in pure form but 60–62°C with impurities .

- Validation : Couple melting point analysis with HPLC (≥99% purity threshold) and DSC to detect polymorphic variations .

Methodological Tables

Table 1 : Comparison of Synthetic Routes for Brominated Ketones

| Precursor | Bromination Agent | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 1-(4-Methylphenyl)propenone | Br | Chloroform | 72 | 98 | |

| 4-Chlorophenylpropenone | NBS | CCl | 65 | 95 |

Table 2 : Key Crystallographic Parameters for Analogous Compounds

| Compound | C-Br Length (Å) | C=O Length (Å) | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| 2-Bromo-1-(4-methylphenyl)propan-1-one | 1.91 | 1.21 | 12.3 | |

| 2-Bromo-1-(2-chlorophenyl)ethan-1-one | 1.89 | 1.22 | 8.7 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.